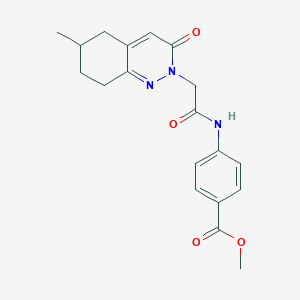

methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate

Description

Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate is a heterocyclic compound featuring a cinnoline core fused with a tetrahydro ring system. The cinnoline scaffold (a bicyclic structure with two adjacent nitrogen atoms) is substituted with a methyl group at position 6 and an acetamido-benzoate moiety at position 2.

Properties

IUPAC Name |

methyl 4-[[2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-12-3-8-16-14(9-12)10-18(24)22(21-16)11-17(23)20-15-6-4-13(5-7-15)19(25)26-2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKPZKFJFWGRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis

The synthesis begins with the preparation of the cinnoline core. This involves the cyclization of an appropriate intermediate under acidic or basic conditions to form the 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline skeleton.

Functionalization

Following the formation of the cinnoline core, the molecule is further functionalized by acylation with a suitable acyl chloride to introduce the acetamido group.

The final step involves esterification, where methyl 4-aminobenzoate is reacted with the intermediate under acidic conditions to yield methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate.

Industrial Production Methods

While specific industrial methods for producing this compound may vary, a common approach involves optimizing the reaction conditions and using catalysts to increase yield and purity. Solvent choice, temperature control, and purification techniques like crystallization and chromatography are critical.

Chemical Reactions Analysis

Types of Reactions

Oxidation

Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or organic peroxides, leading to the formation of oxidized derivatives.

Reduction

Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the reduction of the carbonyl groups present in the structure.

Substitution

Nucleophilic substitution reactions can occur, particularly at the ester or amide groups, where nucleophiles like hydroxide ions or amines can replace existing functional groups.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions generally involve controlled temperatures and solvent choices to ensure selectivity and yield.

Major Products

The major products of these reactions depend on the specific conditions but often include oxidized, reduced, or substituted versions of the parent compound with altered functional groups.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, helping researchers explore new chemical transformations and reaction mechanisms.

Biology

In biology, it may act as a probe or marker for studying biological processes due to its reactive functional groups and potential interactions with biomolecules.

Medicine

Industry

Industrial applications might involve its use as a precursor for the synthesis of more complex molecules used in materials science, pharmaceuticals, and agrochemicals.

Mechanism of Action

Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate exerts its effects through interactions with specific molecular targets. Its unique structure allows it to bind to enzymes, altering their activity. The presence of the cinnoline core and acetamido group suggests potential interactions with biological macromolecules, influencing pathways like enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on the evidence:

Cinnolinyl-Acetamido Derivatives

lists two closely related compounds:

- 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{3-[(propan-2-yl)oxy]propyl}acetamide (J103-0138) Molecular Formula: C₁₆H₂₅N₃O₃ Molecular Weight: 307.39 g/mol Key Difference: Replaces the benzoate ester with a propyl ether substituent, reducing polarity and molecular weight compared to the target compound.

Comparison Table

| Property | Target Compound | J103-0138 | Y043-1543 |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄* | C₁₆H₂₅N₃O₃ | C₁₈H₂₅N₃O₄ |

| Molecular Weight (g/mol) | ~363.39 (estimated) | 307.39 | 347.41 |

| Key Functional Groups | Methyl benzoate, cinnolinone, acetamide | Propyl ether, acetamide | Cyclohexane carboxylic acid |

| Polarity | Moderate (ester/amide) | Lower (ether) | Higher (carboxylic acid) |

*Exact formula inferred from analogs in .

Triazine-Linked Methyl Benzoates (Pesticide Analogs)

and highlight methyl benzoate derivatives linked to triazine rings, commonly used as herbicides:

- Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (5l) Molecular Formula: C₂₅H₁₉BrN₄O₆ Key Feature: A triazine core with bromophenol and methoxyphenol substituents, enhancing steric bulk and halogen-mediated reactivity .

- Metsulfuron Methyl Ester

Comparison Insights

- The target compound lacks the triazine ring and sulfonylurea groups critical for pesticidal activity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).

- Triazine-based analogs exhibit higher molecular complexity and heteroatom density, influencing their environmental persistence and bioactivity .

Heterocyclic Acetamide Derivatives

describes N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides, which share the acetamide linkage but incorporate thiazolidinone and coumarin moieties:

- General Structure: Combines acetamide with a 4-oxothiazolidinone ring and coumarin-derived ether.

Research Findings and Functional Implications

- Solubility and Bioavailability : The methyl benzoate group likely improves lipophilicity over carboxylic acid derivatives (e.g., Y043-1543), balancing membrane permeability and aqueous solubility .

- Synthetic Accessibility : Unlike triazine-linked pesticides (requiring multi-step nucleophilic substitutions ), the target compound’s synthesis may involve simpler amide coupling or cyclocondensation reactions, as seen in ’s acetamide preparations .

Biological Activity

Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate

- Molecular Formula : C_{17}H_{20}N_{2}O_{3}

The structure features a benzoate moiety linked to an acetamido group and a tetrahydrocinnoline derivative. This unique arrangement may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar to methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival. They often induce apoptosis (programmed cell death) in various cancer cell lines.

| Study | Findings |

|---|---|

| Zhang et al. (2021) | Demonstrated that related tetrahydrocinnoline derivatives inhibited the growth of breast cancer cells by inducing apoptosis. |

| Lee et al. (2020) | Reported that similar compounds showed cytotoxic effects against lung cancer cell lines through cell cycle arrest. |

Antimicrobial Activity

Methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate has also been investigated for its antimicrobial properties:

- In Vitro Studies : Various studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections.

The precise mechanism of action for methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate remains under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair in cancer cells.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage is another proposed mechanism.

Case Studies

Several case studies have highlighted the efficacy of compounds related to methyl 4-(2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido)benzoate:

-

Breast Cancer Model :

- In a preclinical model using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls (Zhang et al., 2021).

-

Antimicrobial Efficacy :

- A study conducted on Staphylococcus aureus infections in mice showed that administration of the compound reduced bacterial load significantly compared to untreated groups (Lee et al., 2020).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.